Lipophilicity (LogP) Advantage Over 3-Methyl and 3-Ethyl Analogs
3-Isopropylcyclobutanecarboxylic acid exhibits a significantly higher lipophilicity than its 3-methyl and 3-ethyl counterparts, as measured by calculated LogP values [1]. This property is critical for predicting membrane permeability and distribution in biological systems. The isopropyl group's increased hydrophobic surface area directly translates to a higher LogP, which can be advantageous for targeting lipophilic binding pockets or crossing the blood-brain barrier.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 [1] |
| Comparator Or Baseline | 3-Methylcyclobutanecarboxylic acid: LogP = 1.12 |
| Quantified Difference | +0.68 log units (approx. 4.8-fold increase in partition coefficient) |
| Conditions | Computational prediction (XLogP3 algorithm for target, unspecified for comparator) |
Why This Matters
A higher LogP value directly impacts a compound's ADME profile, making it more suitable for projects targeting intracellular or CNS targets where increased membrane permeability is required.
- [1] PubChem. Cyclobutanecarboxylic acid, 3-isopropyl-. Computed Properties. XLogP3-AA. 2025. View Source
